

An In-depth Technical Guide to 4-tert-butylNitrobenzene: Properties, Synthesis, and Reactions

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Compound of Interest

Compound Name: 1-tert-Butyl-4-nitrobenzene

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Introduction

4-tert-butylNitrobenzene is an aromatic organic compound with the chemical formula $C_{10}H_{13}NO_2$. It is characterized by a benzene ring substituted with a tert-butyl group and a nitro group at the para position. This substitution pattern imparts specific physical and chemical properties that make it a valuable intermediate in organic synthesis. The bulky tert-butyl group provides steric hindrance, influencing the regioselectivity of further reactions, while the electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution and can be readily converted into other functional groups, such as an amino group. This guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its key chemical reactions.

Physical and Chemical Properties

The physical and chemical properties of 4-tert-butylNitrobenzene are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical transformations.

General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₃ NO ₂	[1]
Molecular Weight	179.22 g/mol	[1][2]
Appearance	Light yellow to yellow to orange clear liquid or solid	[3]
Melting Point	28-28.5 °C	[3]
Boiling Point	265-267 °C at 757 Torr	[3]
Density	1.059 g/cm ³	[3]
Solubility	Soluble in organic solvents like ethanol, diethyl ether, and acetone. Limited solubility in water.	[4]
Refractive Index	1.534	[3]

Chemical Identifiers

Identifier	Value	Reference(s)
CAS Number	3282-56-2	[1][2]
IUPAC Name	1-tert-butyl-4-nitrobenzene	[1]
Synonyms	p-tert-Butylnitrobenzene, 4-t-Butylnitrobenzene, p-Nitro-t-butylbenzene	[1][3]
SMILES	<chem>CC(C)(C)c1ccc(cc1)[O-]</chem> --INVALID-LINK--	[1]
InChI	InChI=1S/C10H13NO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h4-7H,1-3H3	[1]

Experimental Protocols

Synthesis of 4-tert-butylNitrobenzene via Nitration of tert-Butylbenzene

The most common method for the synthesis of 4-tert-butylNitrobenzene is the electrophilic nitration of tert-butylbenzene. The bulky tert-butyl group sterically hinders the ortho positions, leading to the para-substituted product as the major isomer.[5]

Materials:

- tert-Butylbenzene
- Concentrated Nitric Acid (HNO_3)
- Concentrated Sulfuric Acid (H_2SO_4)
- Ice
- Dichloromethane (or other suitable organic solvent)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Cool a flask containing tert-butylbenzene in an ice bath.
- Slowly add concentrated sulfuric acid to the cooled tert-butylbenzene with stirring.
- In a separate flask, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
- Add the nitrating mixture dropwise to the tert-butylbenzene/sulfuric acid mixture, ensuring the reaction temperature does not exceed 15°C .
- After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete reaction.
- Pour the reaction mixture over crushed ice to quench the reaction and precipitate the product.

- Extract the organic product from the aqueous mixture using dichloromethane.
- Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent by rotary evaporation to yield the crude 4-tert-butylNitrobenzene.
- The product can be further purified by vacuum distillation or column chromatography.

Characterization Protocols

The melting point is a crucial physical property for assessing the purity of a solid compound.

Procedure:

- Ensure the 4-tert-butylNitrobenzene sample is crystalline and dry. If it is a liquid at room temperature, it can be cooled to induce crystallization.
- Finely powder a small amount of the solid sample.
- Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in a melting point apparatus.
- Heat the sample rapidly to a temperature about 10-15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
- Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point of the sample.^{[6][7]}

The boiling point is determined for liquid samples and is sensitive to atmospheric pressure.

Procedure (Micro boiling point method):

- Place a few drops of the liquid 4-tert-butylNitrobenzene into a small test tube (fusion tube).

- Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
- Attach the test tube to a thermometer.
- Heat the assembly in a suitable heating bath (e.g., a Thiele tube with mineral oil).
- As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a steady stream of bubbles is observed.
- Remove the heat source and allow the apparatus to cool slowly.
- The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance at the recorded atmospheric pressure.[\[8\]](#)[\[9\]](#)[\[10\]](#)

^1H NMR Spectroscopy:

- Dissolve a small amount of 4-tert-butylNitrobenzene in a deuterated solvent (e.g., CDCl_3).
- Transfer the solution to an NMR tube.
- Acquire the ^1H NMR spectrum using a standard NMR spectrometer.
- The expected spectrum will show a singlet for the nine equivalent protons of the tert-butyl group and two doublets in the aromatic region for the four aromatic protons.[\[11\]](#)

^{13}C NMR Spectroscopy:

- Prepare a more concentrated solution of 4-tert-butylNitrobenzene in a deuterated solvent in an NMR tube.
- Acquire the proton-decoupled ^{13}C NMR spectrum.
- The spectrum will show distinct signals for the different carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH_3 , CH_2 , CH , and quaternary carbons.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Infrared (IR) Spectroscopy:

- Obtain the IR spectrum of a thin film of liquid 4-tert-butyl nitrobenzene between two salt plates (e.g., NaCl or KBr) or using an ATR (Attenuated Total Reflectance) accessory.
- The spectrum will show characteristic absorption bands for the C-H bonds of the alkyl and aromatic groups, C=C bonds of the aromatic ring, and strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group (typically around 1520 cm^{-1} and 1350 cm^{-1}).

Mass Spectrometry (MS):

- Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).
- The mass spectrum will show the molecular ion peak (M^+) corresponding to the molecular weight of the compound, as well as characteristic fragmentation patterns. A prominent fragment is often observed corresponding to the loss of a methyl group from the tert-butyl cation.

Chemical Reactions and Applications

4-tert-butyl nitrobenzene is a versatile intermediate in organic synthesis, primarily due to the reactivity of the nitro group.

Reduction to 4-tert-butylaniline

The nitro group can be readily reduced to an amino group, yielding 4-tert-butylaniline, a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Typical Reducing Agents:

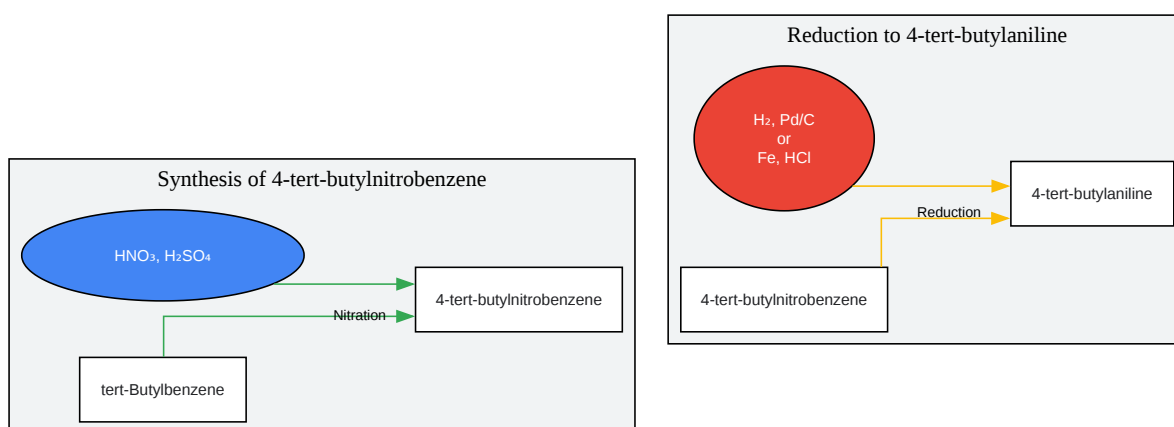
- Catalytic Hydrogenation: Hydrogen gas (H_2) with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni).
- Metal-Acid Systems: Metals like Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).^[4]

Suzuki Coupling Reactions

While the nitro group itself is not directly involved in the Suzuki coupling, it can be converted to other functional groups (like a halide) that can participate in this carbon-carbon bond-forming reaction. More commonly, derivatives of 4-tert-butylaniline (obtained from the reduction of 4-tert-butyl nitrobenzene) are used in Suzuki coupling reactions to synthesize complex biaryl structures.^{[15][16][17]}

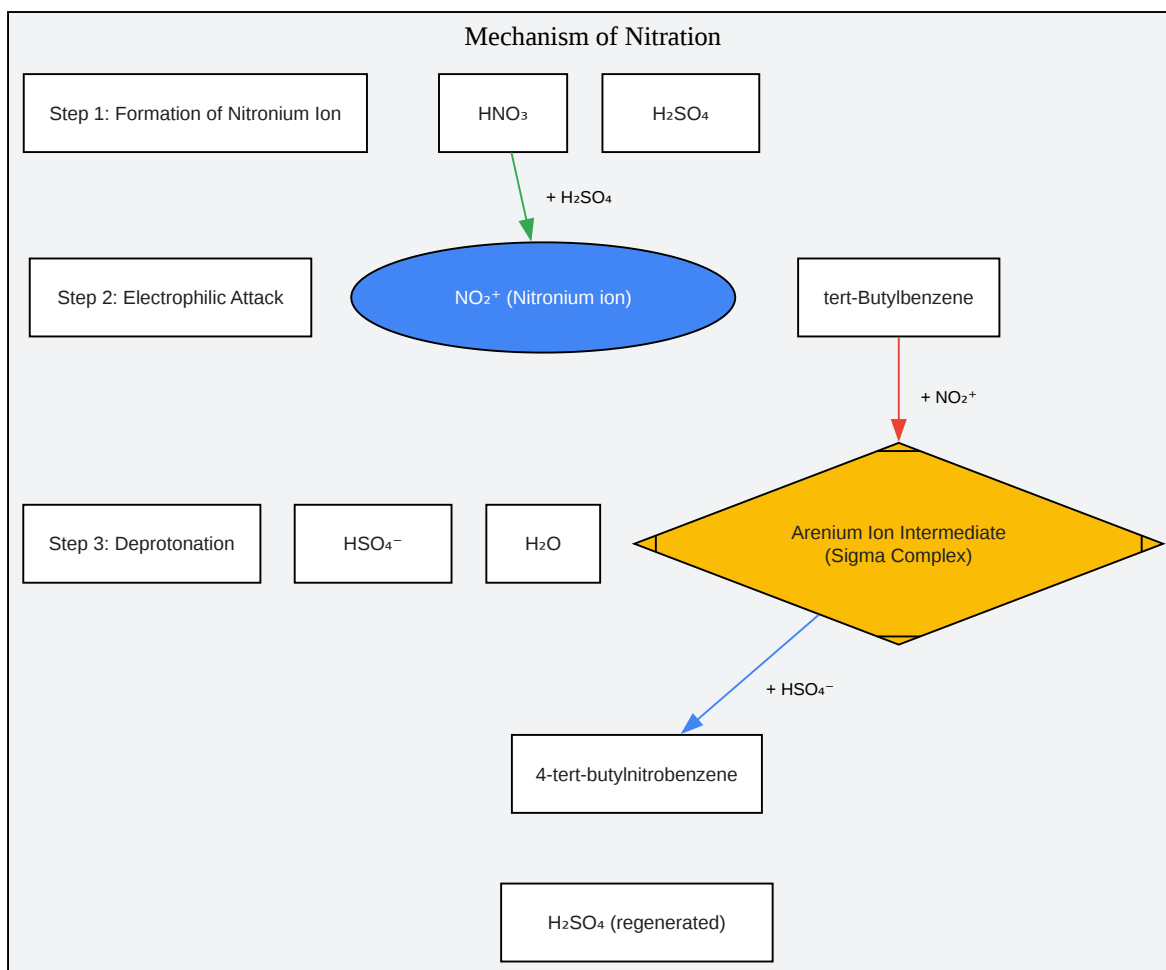
Logical and Experimental Workflows

The following diagrams illustrate the synthesis of 4-tert-butyl nitrobenzene and a common subsequent reaction, representing a typical experimental workflow.



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Caption: Synthetic pathway from tert-butylbenzene to 4-tert-butylaniline.



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Caption: Mechanism of the electrophilic nitration of tert-butylbenzene.

Safety and Toxicology

4-tert-butylNitrobenzene is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood. While specific toxicological data for 4-tert-butylNitrobenzene is limited, nitroaromatic compounds, in general, are known to have potential health effects, and exposure should be minimized.[18]

Conclusion

4-tert-butylNitrobenzene is a key chemical intermediate with well-defined physical and chemical properties. Its synthesis via the nitration of tert-butylbenzene is a straightforward and high-yielding process. The presence of the nitro group allows for a variety of chemical transformations, most notably its reduction to 4-tert-butylaniline, which opens avenues for the synthesis of more complex molecules with potential applications in the pharmaceutical and materials science industries. The information and protocols provided in this guide serve as a valuable resource for researchers working with this compound.

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